3,3,4-Trimethylpyrrolidine
Overview
Description
3,3,4-Trimethylpyrrolidine: is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of three methyl groups at the 3rd and 4th positions of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One classical method for preparing five-membered heterocycles like 3,3,4-Trimethylpyrrolidine is the 1,3-dipolar cycloaddition. This involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin.
Cyclohydroamination: Another method involves the cyclohydroamination of 2,2-dimethylpent-4-en-1-amine.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale cycloaddition reactions or cyclohydroamination processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,4-Trimethylpyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides. These reactions can yield a variety of substituted pyrrolidine compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds with various functional groups.
Scientific Research Applications
Chemistry:
3,3,4-Trimethylpyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology and Medicine:
In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated as a scaffold for drug development, particularly in the design of compounds with antimicrobial, anticancer, and anti-inflammatory activities .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and other industrial processes.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, in drug development, it may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. Molecular docking studies have shown that pyrrolidine derivatives can interact with targets such as Akt, a protein kinase involved in cell signaling pathways .
Comparison with Similar Compounds
2,3,3-Trimethylpyrrolidine: Similar in structure but with different methyl group positions, leading to distinct chemical and biological properties.
2,4,4-Trimethylpyrrolidine: Another isomer with different methyl group positions, affecting its reactivity and applications.
Pyrrolidine: The parent compound, lacking the additional methyl groups, used widely in organic synthesis and drug development.
Uniqueness:
3,3,4-Trimethylpyrrolidine is unique due to its specific methyl group arrangement, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it a valuable compound for creating novel molecules with specific desired characteristics .
Properties
IUPAC Name |
3,3,4-trimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCWTPEADRUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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